molecular formula C16H12O3 B2993294 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- CAS No. 20050-76-4

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-

Cat. No.: B2993294
CAS No.: 20050-76-4
M. Wt: 252.269
InChI Key: GHTXLYXNYNVWHU-UHFFFAOYSA-N
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Description

The compound 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is a substituted coumarin derivative characterized by a benzopyranone backbone with hydroxyl, methyl, and phenyl groups at positions 7, 5, and 3, respectively. Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.26 g/mol. Substituted coumarins are widely studied for their bioactivity, including anticoagulant, antioxidant, and anti-inflammatory effects .

Properties

CAS No.

20050-76-4

Molecular Formula

C16H12O3

Molecular Weight

252.269

IUPAC Name

7-hydroxy-5-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

GHTXLYXNYNVWHU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the condensation of phenolic compounds with β-keto esters under acidic or basic conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, is a chemical compound that belongs to the coumarin family of organic compounds. Coumarins are known for a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The compound's specific substitution pattern, including hydroxyl, methyl, and phenyl groups, gives it unique chemical reactivity and biological activities, making it versatile for various applications in research and industry.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is utilized in several scientific fields due to its diverse properties.

Chemistry

  • Synthesis of Coumarin Derivatives It serves as a starting material in the synthesis of various coumarin derivatives. These derivatives are studied for their photophysical properties and their potential use in organic light-emitting diodes (OLEDs).

Biology

  • Antioxidant Activity The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Studies have demonstrated that it can significantly reduce oxidative stress in cellular models, which is important for preventing cellular damage related to aging and chronic diseases.
  • Anti-inflammatory Effects It demonstrates anti-inflammatory activity by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Research suggests it can reduce the production of inflammatory mediators, potentially alleviating inflammatory disorders like arthritis.
  • Antimicrobial Properties 2H-1-Benzopyran-2-one has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure enables it to interact with bacterial cell membranes, leading to cell lysis.

Medicine

  • Anticoagulant Potential It is explored for its potential as an anticoagulant, similar to other coumarin derivatives like warfarin.
  • Anticancer Properties Research indicates that this coumarin derivative may have anticancer properties, inducing apoptosis in cancer cells and inhibiting tumor growth in in vitro and in vivo models. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation.

Industry

  • Manufacture of Perfumes and Flavorings It is used in the manufacture of perfumes and flavorings because of its pleasant aroma.
  • Pharmaceutical and Agrochemical Intermediate The compound is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Activities and Mechanisms

The biological effects of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- result from its interactions with various molecular targets.

  • Free Radical Scavenging The hydroxyl groups in its structure contribute to its ability to neutralize free radicals.
  • Enzyme Inhibition It inhibits COX and LOX pathways, which reduces the synthesis of pro-inflammatory mediators.
  • Cell Membrane Interaction Its lipophilicity allows it to effectively penetrate microbial membranes.

Case Studies

  • Neuroprotective Effects A study on coumarin derivatives, including 2H-1-Benzopyran-2-one, showed significant neuroprotection against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, without inherent cytotoxicity at concentrations up to 10 µM.
  • Antimicrobial Efficacy A comparative study of benzopyrone derivatives found that compounds similar to 2H-1-Benzopyran-2-one displayed broad-spectrum antimicrobial activity, particularly against S. aureus and E. coli. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.
  • Nematicidal Activity Substituted 2H-1-benzopyrane-2-ones have been identified as potential lead compounds for synthesizing various substituted 2-oxo-2H-1-benzo- pyran-7-yl/7,8-diyl/4-yl phenyl carbamates, which exhibit promising nematicidal activity . Compound 6-chloro-7-hydroxy-4-methyl-2H-1-benzopyran-2-one showed 100 % mortality at all tested concentrations and proved to be highly nematotoxic .

Data Table

MicroorganismActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansLow

Mechanism of Action

The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby exerting anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 4H-1-Benzopyran-4-one, 5,7-Dihydroxy-2-(4-Methoxyphenyl)-6-Methyl-
  • Molecular Formula : C₁₇H₁₄O₅
  • Molecular Weight : 298.29 g/mol
  • Substituents : Hydroxyl groups at positions 5 and 7, methyl at position 6, and 4-methoxyphenyl at position 2.
  • Key Differences: The 4-methoxyphenyl group at position 2 introduces electron-donating methoxy effects, enhancing stability compared to the 3-phenyl group in the target compound.
Compound B : 3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-one (7a)
  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : 298.33 g/mol
  • Substituents : Benzoylallyl chain at position 3, hydroxyl at 4, methyl at 6.
  • Key Differences: The benzoylallyl moiety introduces steric bulk and conjugation, altering reactivity in nucleophilic additions compared to the simpler 3-phenyl group. Synthetic routes involve ethanolamine or butylamine reactions, differing from the target compound’s likely synthesis pathways .
Compound C : 5,7-Dihydroxy-2-(3-Hydroxy-4-Methoxyphenyl)-3,6-Dimethoxy-4H-1-Benzopyran-4-one (139)
  • Molecular Formula : C₁₈H₁₆O₈
  • Molecular Weight : 360.31 g/mol
  • Substituents : Multiple hydroxyl and methoxy groups at positions 5, 7, 3, and 6, with a substituted phenyl at position 2.
  • Key Differences :
    • Increased methoxy substitution reduces metabolic stability but enhances UV absorption properties.
    • The absence of a methyl group at position 5 decreases lipophilicity compared to the target compound .

Biological Activity

2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, commonly referred to as a coumarin derivative, is gaining attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anti-inflammatory, antioxidant, and antimicrobial properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.

Chemical Structure and Properties

The compound belongs to the coumarin family, characterized by a benzopyranone structure. Its molecular formula is C16H12O3C_{16}H_{12}O_{3}, with a molecular weight of approximately 252.26 g/mol. The structural features contribute significantly to its biological functions.

PropertyValue
Molecular FormulaC16H12O3C_{16}H_{12}O_{3}
Molecular Weight252.26 g/mol
Density1.289 g/cm³
Boiling Point472.1 °C
Flash Point206.7 °C

The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It inhibits enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.

Biological Evaluations

Recent studies have evaluated the biological activities of this compound through various assays:

  • Antioxidant Assays : The compound demonstrated strong free radical scavenging activity, comparable to established antioxidants.
  • Anti-inflammatory Studies : In vitro studies indicated that it effectively inhibited COX enzymes, leading to reduced inflammation markers.
  • Antimicrobial Activity : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Studies

Several research articles highlight the biological activities of coumarin derivatives, including our compound of interest:

  • Study on Antioxidant Activity :
    • A study published in MDPI reported that the compound exhibited antioxidant properties through DPPH radical scavenging assays, showing a significant reduction in oxidative stress markers in cell cultures .
  • Anti-inflammatory Research :
    • Research demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes, suggesting potential for treating inflammatory diseases .
  • Antimicrobial Evaluation :
    • A comprehensive study indicated that 2H-1-Benzopyran-2-one derivatives displayed broad-spectrum antibacterial activity, outperforming some conventional antibiotics in certain assays .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, it is useful to compare it with related compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
7-HydroxycoumarinModerateLowModerate
7-MethoxycoumarinHighModerateLow
3-PhenylcoumarinLowLowHigh
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl High High High

Q & A

Q. What are the optimized synthetic routes for 7-hydroxy-5-methyl-3-phenyl-2H-1-benzopyran-2-one, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : Bromination and functional group introduction are critical steps. For example, bromination of 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one using n-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (20 hours) achieves selective substitution . Purification via recrystallization (ethyl acetate) ensures product integrity. Optimizing stoichiometry (e.g., NBS:substrate ratio of 1.1:1) and solvent choice (polar aprotic vs. halogenated solvents) can mitigate side reactions. Monitoring via TLC or HPLC is advised .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 6.8–7.7 ppm for phenyl and benzopyran rings), hydroxy group (δ ~5.5 ppm, broad), and methyl groups (δ ~2.3 ppm for 5-methyl; δ ~3.8 ppm for methoxy if present) .
  • 13C NMR : Carbonyl (C=O) at ~160–165 ppm, aromatic carbons (110–140 ppm), and methyl carbons (20–25 ppm) .
  • MS : Molecular ion peaks (e.g., ESI-MS m/z 310 [M+H]+ for similar derivatives) and fragmentation patterns (loss of hydroxy/methyl groups) validate the structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to acute toxicity (oral, skin) and eye irritation risks .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the 7-hydroxy group be resolved during derivatization?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected etherification instead of esterification) may arise from steric hindrance or pH-dependent tautomerism. Strategies include:
  • Protecting Groups : Temporarily protect the 7-hydroxy group with acetyl or benzyl groups before functionalizing other positions .
  • pH Control : Use buffered conditions (e.g., NaHCO3 for nucleophilic substitutions) to stabilize the deprotonated hydroxy group .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reaction design .

Q. What advanced techniques elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC-UV .
  • LC-MS/MS : Identify degradation products (e.g., demethylation or ring-opening) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for intact structure) .

Q. How can structure-activity relationships (SAR) be explored to enhance antimicrobial efficacy?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) at the 3-phenyl ring or alkyl chains at the 5-methyl position .
  • Bioassay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .
  • QSAR Modeling : Corporate logP, polar surface area, and electronic parameters (Hammett constants) to predict activity trends .

Q. What strategies address low solubility in aqueous media for in vitro bioactivity studies?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
  • Pro-drug Synthesis : Introduce phosphate or glycoside groups at the 7-hydroxy position for hydrolytic activation .

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